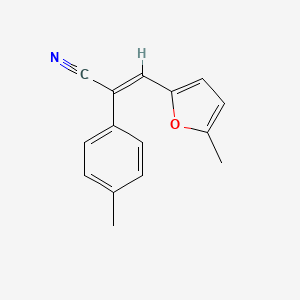
3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a methyl group and a phenyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile typically involves the following steps:
Furan Derivative Synthesis: The starting material, 5-methylfuran-2-yl, is synthesized through known methods such as the Paal-Knorr synthesis.
Acrylonitrile Introduction: The furan derivative is then reacted with acrylonitrile in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
P-Tolyl Group Addition: The p-tolyl group is introduced through a Friedel-Crafts acylation reaction, where p-tolyl chloride is used as the acylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, with continuous monitoring and control systems in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The furan ring and the nitrile group play crucial roles in binding to specific enzymes or receptors, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
3-(5-Methylfuran-2-yl)acrylic acid
3-(5-Methylfuran-2-yl)acrylaldehyde
3-(5-Methylfuran-2-yl)butanal
Uniqueness: 3-(5-Methylfuran-2-yl)-2-(p-tolyl)acrylonitrile is unique due to its combination of the furan ring, methyl group, phenyl group, and acrylonitrile moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-2-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H13NO/c1-11-3-6-13(7-4-11)14(10-16)9-15-8-5-12(2)17-15/h3-9H,1-2H3/b14-9- |
InChI Key |
FTMCEXGFVOFNGL-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(O2)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


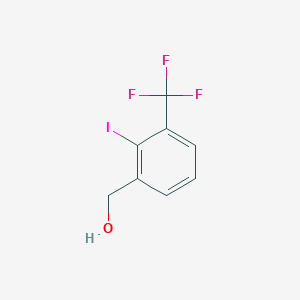
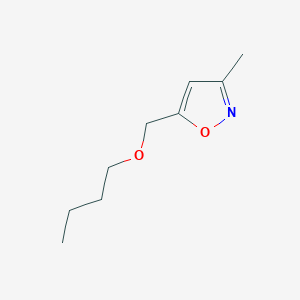

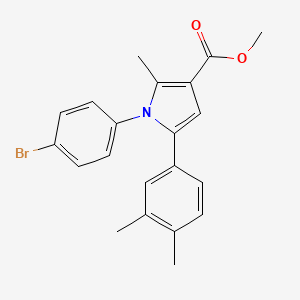


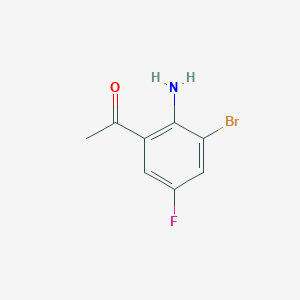
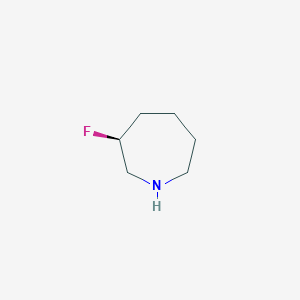
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
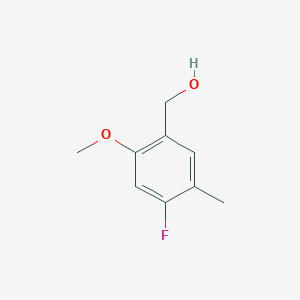
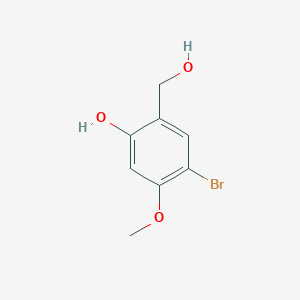
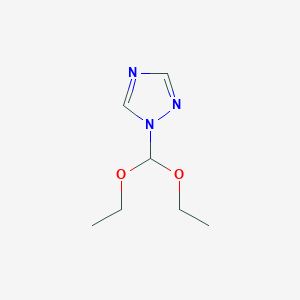
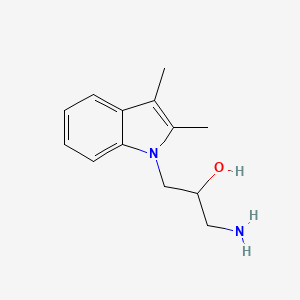
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
